REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([C:13]([OH:15])=[O:14])=[C:4](O)[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.S(Cl)(Cl)=[O:17].[CH2:20](O)[CH3:21]>>[OH:1][C:2]1[C:3]([C:13]([O:15][CH2:20][CH3:21])=[O:14])=[CH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([OH:17])[CH:8]=[CH:7][CH:6]=2
|
Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C2=CC=CC=C2C1)O)C(=O)O
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The solution was heated
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Type
|
TEMPERATURE
|
Details
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under reflux for 4 hours
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Duration
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4 h
|
Type
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CUSTOM
|
Details
|
Then the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid dissolved in 500 ml ethyl acetate
|
Type
|
WASH
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Details
|
The organic phase was washed with aqueous potassium carbonate/potassium acetate (1M in each) (3×350 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CC2=CC=CC(=C2C1)O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |